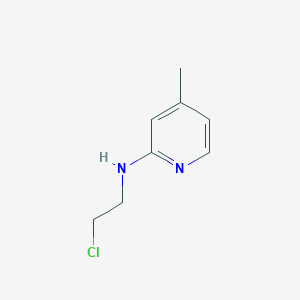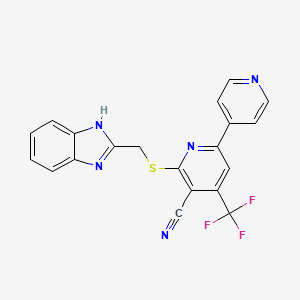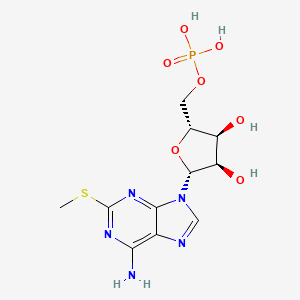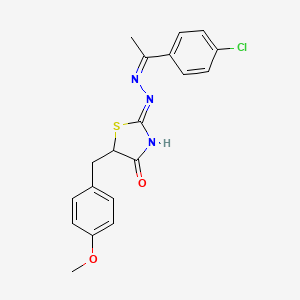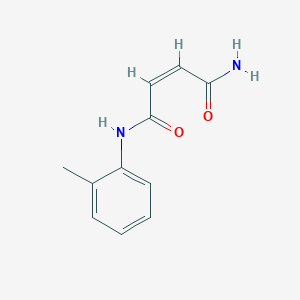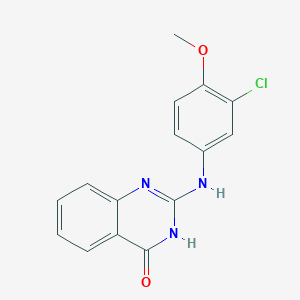
2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research to study the mechanism of action and physiological effects of various signaling pathways. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cell growth, differentiation, and survival.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one and its derivatives are synthesized through various chemical reactions, exhibiting a broad spectrum of biological activities. These compounds have been explored for their potential in treating various diseases due to their analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.
Analgesic and Anti-inflammatory Activities : A study by Alagarsamy et al. (2011) synthesized novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones, revealing significant analgesic and anti-inflammatory activities, with some compounds showing potency comparable to diclofenac sodium. These findings suggest the therapeutic potential of these derivatives in pain and inflammation management (Alagarsamy, Gopinath, Parthiban, Subba Rao, Murali, Raja Solomon, 2011).
Anticonvulsant Activity : In the field of neurology, Kumar et al. (2011) designed and synthesized 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-one derivatives, evaluating them for anticonvulsant activity using the 6 Hz psychomotor seizure test. The most active compound from this series showed significant protection against seizures in mice, highlighting the potential of quinazolinone derivatives in epilepsy treatment (Kumar, Shrivastava, Pandeya, Stables, 2011).
Anticancer Properties : The anticancer activities of quinazolinone derivatives have been extensively studied. Gawad et al. (2010) synthesized new 3-substituted quinazolin-4(3H)-ones and evaluated them as antitumor agents against various cancer cell lines, identifying broad-spectrum antitumor activities. This suggests that these compounds could serve as templates for developing more potent antitumor agents (Gawad, Georgey, Youssef, El-Sayed, 2010).
Antimicrobial Activity : Dash et al. (2017) synthesized quinazoline-4-one/4-thione derivatives, showing significant antimicrobial activities. This indicates the utility of these compounds in developing new antimicrobial agents to combat resistant bacterial strains (Dash, Dash, Laloo, Medhi, 2017).
Propiedades
IUPAC Name |
2-(3-chloro-4-methoxyanilino)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-13-7-6-9(8-11(13)16)17-15-18-12-5-3-2-4-10(12)14(20)19-15/h2-8H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUVLRQEUYKSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

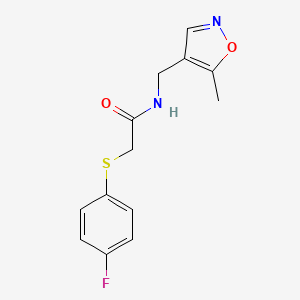
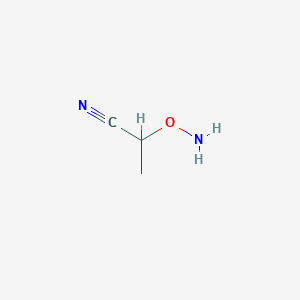

![6-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2693013.png)
